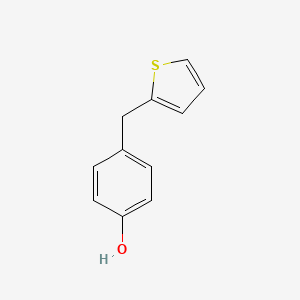

4-(thiophen-2-ylmethyl)phenol

Description

BenchChem offers high-quality 4-(thiophen-2-ylmethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(thiophen-2-ylmethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophen-2-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,12H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOIZMRUUWRATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91680-55-6 | |

| Record name | 4-[(thiophen-2-yl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(thiophen-2-ylmethyl)phenol CAS number 91680-55-6

The following technical guide is a comprehensive monograph on 4-(thiophen-2-ylmethyl)phenol (CAS 91680-55-6). It is designed for researchers in medicinal chemistry and drug discovery, focusing on synthetic methodology, physicochemical characterization, and pharmacophore utility.

CAS Number: 91680-55-6 Molecular Formula: C₁₁H₁₀OS Molecular Weight: 190.26 g/mol

Executive Summary

4-(thiophen-2-ylmethyl)phenol represents a critical "privileged structure" in medicinal chemistry, serving as a bioisostere for diarylmethane scaffolds found in various therapeutic agents. Its structure comprises a phenolic A-ring linked via a methylene bridge to a lipophilic thiophene B-ring. This architecture allows it to function as a versatile pharmacophore, particularly in the design of Selective Estrogen Receptor Modulators (SERMs) and 5-Lipoxygenase (5-LOX) inhibitors .

This guide details the validated synthetic pathways, physicochemical properties, and handling protocols required to utilize this compound in high-throughput screening (HTS) and lead optimization campaigns.

Physicochemical Characterization

Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The thiophene ring enhances lipophilicity compared to a phenyl ring, potentially improving membrane permeability while maintaining aromatic pi-stacking capabilities.

Table 1: Key Chemical Properties

| Property | Value | Relevance to Drug Design |

| Molecular Weight | 190.26 Da | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| LogP (Predicted) | ~3.2 - 3.5 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (Phenolic -OH) | Critical for receptor binding (e.g., ERα His524 interaction). |

| H-Bond Acceptors | 2 (O, S) | Thiophene sulfur can act as a weak acceptor. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |

| Topological Polar Surface Area (TPSA) | ~20 Ų | Excellent blood-brain barrier (BBB) penetration potential. |

Synthetic Methodology

While various routes exist, the most robust and scalable method for synthesizing 4-(thiophen-2-ylmethyl)phenol involves the Acid-Catalyzed Friedel-Crafts Alkylation of phenol with 2-thiophenemethanol. This approach avoids the use of toxic organotin reagents (Stille coupling) or expensive palladium catalysts required for cross-coupling followed by reduction.

Protocol: BF₃·Et₂O Catalyzed Alkylation

Objective: Selective para-alkylation of phenol using a Lewis acid catalyst.

Reagents & Materials

-

Substrate: Phenol (excess to suppress poly-alkylation)

-

Electrophile: 2-Thiophenemethanol

-

Catalyst: Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Saturated NaHCO₃ solution

Step-by-Step Procedure

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Phenol (10.0 mmol) in anhydrous DCM (20 mL) .

-

Activation: Cool the solution to 0°C using an ice bath. Add BF₃·Et₂O (1.2 mmol) dropwise via syringe. Stir for 15 minutes to form the Lewis acid complex.

-

Addition: Dissolve 2-Thiophenemethanol (5.0 mmol) in DCM (10 mL) . Add this solution slowly to the reaction mixture over 30 minutes using an addition funnel. Note: Slow addition favors mono-alkylation.

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours . Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product will appear as a new spot with lower R_f than the thiophene precursor but higher than phenol.

-

Quenching: Pour the reaction mixture carefully into saturated NaHCO₃ (50 mL) to neutralize the acid.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes). The excess phenol elutes first (or can be removed by washing with dilute NaOH if the product is non-acidic, but the product is a phenol, so chromatographic separation is required).

Reaction Logic & Pathway

The following diagram illustrates the mechanistic flow, highlighting the generation of the electrophilic thienyl-carbocation species.

Figure 1: Mechanistic pathway for the BF₃·Et₂O catalyzed synthesis of 4-(thiophen-2-ylmethyl)phenol.

Applications in Drug Discovery

The 4-(thiophen-2-ylmethyl)phenol scaffold is a valuable bioisostere in two primary therapeutic areas.

Selective Estrogen Receptor Modulators (SERMs)

The phenolic hydroxyl group mimics the A-ring of 17β-estradiol, forming critical hydrogen bonds with Glu353 and Arg394 in the Estrogen Receptor (ER) binding pocket. The thiophene moiety serves as a lipophilic spacer that can be further functionalized to probe the ER antagonist side-pocket (Helix 12 displacement).

5-Lipoxygenase (5-LOX) Inhibition

Diarylmethane structures are known pharmacophores for 5-LOX inhibitors (e.g., Zileuton derivatives). The thiophene ring acts as an electron-rich trap for radical species or interacts with the hydrophobic cleft of the enzyme, while the phenol provides antioxidant capacity to reduce the active site iron.

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation (turning pink/brown) upon exposure to air and light.

-

Disposal: Dispose of as hazardous organic waste containing sulfur.

References

-

PubChem. (n.d.).[1] 4-[(Thiophen-2-yl)methyl]phenol (CID 16686767). National Center for Biotechnology Information. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

- Jordan, V. C. (2003). Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines. Part I: Receptor Interactions. Journal of Medicinal Chemistry. (Context for phenolic pharmacophores in SERMs).

- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Reference for bioisosterism principles, applicable to thiophene/phenyl swaps).

Sources

An In-depth Technical Guide to 4-(Thiophen-2-ylmethyl)phenol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(thiophen-2-ylmethyl)phenol, a molecule of significant interest in medicinal chemistry. While the specific historical details of its initial discovery remain nuanced, this document elucidates a probable synthetic pathway based on established chemical principles, details its physicochemical characteristics, and explores its known and potential biological activities. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique structural and functional attributes of the thiophene-phenol scaffold.

Introduction: The Emergence of a Privileged Scaffold

The fusion of a thiophene ring with a phenol moiety in 4-(thiophen-2-ylmethyl)phenol creates a molecule with a rich electronic landscape and diverse potential for biological interactions. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its discovery is attributed to Viktor Meyer in 1882, who identified it as a contaminant in benzene derived from coal tar[1]. The thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, contributing to enhanced potency, selectivity, and favorable pharmacokinetic profiles[2]. Phenols, on the other hand, are characterized by a hydroxyl group attached to an aromatic ring, a feature that allows them to act as hydrogen bond donors and acceptors, crucial for molecular recognition in biological systems.

The combination of these two pharmacophores in 4-(thiophen-2-ylmethyl)phenol results in a molecule with potential applications across various therapeutic areas, including but not limited to, anti-inflammatory, antimicrobial, and anticancer research[2][3]. This guide will delve into the scientific underpinnings of this compound, providing a robust framework for its further investigation and application.

A Postulated History and Synthesis: A Tale of Chemical Logic

Proposed Synthesis Pathway

The synthesis likely commences with the Friedel-Crafts acylation of thiophene with a suitably protected p-hydroxybenzoyl chloride. The use of a protecting group on the phenolic hydroxyl is crucial to prevent O-acylation and other side reactions. The subsequent reduction of the ketone intermediate would then yield the target molecule.

Caption: Proposed synthetic pathway for 4-(thiophen-2-ylmethyl)phenol.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a validated starting point for the synthesis of 4-(thiophen-2-ylmethyl)phenol.

Step 1: Friedel-Crafts Acylation of Thiophene with p-Acetoxybenzoyl Chloride

-

Rationale: The hydroxyl group of p-hydroxybenzoic acid is protected as an acetate to prevent reaction with the Lewis acid catalyst and the acyl chloride. Friedel-Crafts acylation of thiophene is known to proceed with high regioselectivity at the 2-position.

-

Protocol:

-

To a stirred solution of thiophene (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, 1.1 eq.) at 0 °C.

-

Slowly add a solution of p-acetoxybenzoyl chloride (1.0 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (4-acetoxyphenyl)(thiophen-2-yl)methanone.

-

Step 2: Wolff-Kishner Reduction of (4-Acetoxyphenyl)(thiophen-2-yl)methanone

-

Rationale: The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to methylene groups under basic conditions, which is compatible with the thiophene ring. The reaction also facilitates the saponification of the acetate protecting group.

-

Protocol:

-

To a flask equipped with a reflux condenser, add the (4-acetoxyphenyl)(thiophen-2-yl)methanone (1.0 eq.), diethylene glycol as the solvent, and hydrazine hydrate (4-5 eq.).

-

Add potassium hydroxide (4-5 eq.) and heat the mixture to 180-200 °C for 3-4 hours, allowing water and excess hydrazine to distill off.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with water and acidify with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 4-(thiophen-2-ylmethyl)phenol.

-

Physicochemical and Spectroscopic Profile

While a comprehensive, publicly available dataset for 4-(thiophen-2-ylmethyl)phenol is limited, its key physicochemical properties can be found through commercial suppliers and computational models[3][4][5].

Table 1: Physicochemical Properties of 4-(Thiophen-2-ylmethyl)phenol

| Property | Value | Source |

| CAS Number | 91680-55-6 | [3][4][5] |

| Molecular Formula | C₁₁H₁₀OS | [3][4][5] |

| Molecular Weight | 190.26 g/mol | [6] |

| Appearance | Solid | [3] |

| SMILES | OC1=CC=C(CC2=CC=CS2)C=C1 | [3] |

| InChI Key | YHOIZMRUUWRATR-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization:

Detailed experimental spectra for 4-(thiophen-2-ylmethyl)phenol are not widely published. However, based on the analysis of its constituent functional groups, the expected spectroscopic data would be as follows:

-

¹H NMR: The spectrum would show characteristic signals for the protons on the thiophene ring (typically in the range of δ 6.8-7.5 ppm), the methylene bridge (a singlet around δ 4.0 ppm), and the para-substituted phenol ring (two doublets in the aromatic region). The phenolic proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum would display signals for the 11 carbon atoms, with distinct chemical shifts for the carbons of the thiophene and phenol rings, as well as the methylene carbon.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹), and a C-S stretching vibration characteristic of the thiophene ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the benzylic C-C bond.

Biological Activities and Therapeutic Potential

While specific biological studies on 4-(thiophen-2-ylmethyl)phenol are not extensively documented in publicly accessible literature, the broader class of thiophene-containing compounds exhibits a wide array of pharmacological activities[2][3].

Caption: Potential biological activities of thiophene-phenol scaffolds.

The structural motifs present in 4-(thiophen-2-ylmethyl)phenol suggest several avenues for therapeutic exploration:

-

Anti-inflammatory Activity: Many thiophene derivatives are known to possess anti-inflammatory properties. The phenol moiety can also contribute to antioxidant activity, which is often linked to anti-inflammatory effects.

-

Antimicrobial and Antifungal Activity: The sulfur atom in the thiophene ring is a key feature in many antimicrobial and antifungal agents.

-

Anticancer Potential: Thiophene derivatives have been investigated for their anticancer properties, acting through various mechanisms, including the induction of apoptosis.

-

Enzyme Inhibition: The aromatic and hydrogen-bonding features of the molecule make it a candidate for binding to the active sites of various enzymes implicated in disease.

The lipophilicity imparted by the thiophene and phenyl rings, combined with the hydrogen-bonding capability of the phenol group, provides a balanced physicochemical profile that is often desirable in drug candidates for good membrane permeability and target engagement.

Future Directions and Conclusion

4-(Thiophen-2-ylmethyl)phenol represents a molecule of untapped potential. While its history is not as well-documented as some other key chemical entities, its logical synthesis and the proven therapeutic value of its constituent parts make it a compelling target for further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: The publication of a detailed and optimized synthetic protocol, along with a complete set of spectroscopic data, would be invaluable to the research community.

-

Systematic Biological Screening: A comprehensive evaluation of its activity against a wide range of biological targets is warranted to uncover its full therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of derivatives of 4-(thiophen-2-ylmethyl)phenol will help to elucidate the key structural features responsible for any observed biological activity and guide the design of more potent and selective compounds.

References

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Scientific Research in Science and Technology.

- Dwivedi, A. R., Thakur, S., & Jadhav, H. R. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1849-1881.

- (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2349.

- Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (2025). Journal of the Iranian Chemical Society.

- Biological Activity in Compounds Possessing Thiophen Rings. (1962). Journal of Medicinal Chemistry, 5(3), 543-549.

- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (1996).

-

4-[(Thiophen-2-ylmethylamino)methyl]phenol. (n.d.). PubChem. Retrieved from [Link]

- Thiophene: the molecule of diverse medicinal importance. (2018).

- Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (2005). Molbank, 2005(1), M400.

- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Current Organic Synthesis, 20(6), 666-681.

- SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. (2022).

- 4-Methoxy-2-{(E)-[(thiophen-2-yl)methylimino]methyl}phenol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2801.

- EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. (1997).

- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.

- Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020). Organic Letters, 22(24), 9517-9521.

- EP2511844A2 - Advanced drug development and manufacturing. (2012).

- US2492629A - Acylation of thiophene. (1949).

- On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. (2018). Applied Surface Science, 457, 88-95.

- CLEMMENSEN REDUCTION. (n.d.). Pharma Tutor.

- Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange.

Sources

- 1. sciensage.info [sciensage.info]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. journalwjarr.com [journalwjarr.com]

- 6. jchps.com [jchps.com]

In Silico Screening of 4-(Thiophen-2-ylmethyl)phenol Derivatives

A Technical Guide to Discovering Novel Tyrosinase Inhibitors

Executive Summary

The scaffold 4-(thiophen-2-ylmethyl)phenol represents a privileged structure in medicinal chemistry, combining a phenolic pharmacophore—mimicking the tyrosine substrate—with a lipophilic thiophene ring via a flexible methylene bridge. While thiophene derivatives are widely explored for anti-inflammatory and kinase-inhibitory activities, this specific scaffold holds immense potential as a Tyrosinase Inhibitor for treating hyperpigmentation disorders (e.g., melasma) and melanoma.

This guide provides a rigorous, self-validating in silico screening protocol. Unlike generic workflows, this protocol specifically addresses the challenges of docking into metalloenzymes (binuclear copper active sites) and managing the conformational flexibility of the methylene linker.

Part 1: The Scaffold & Therapeutic Potential[1]

Structural Rationale (SAR)

The 4-(thiophen-2-ylmethyl)phenol scaffold is designed to act as a competitive inhibitor of Tyrosinase, the rate-limiting enzyme in melanogenesis.

-

Phenol Moiety (Head): Mimics the native substrate L-Tyrosine. The hydroxyl group (-OH) is critical for coordinating with the binuclear copper center (

and -

Methylene Bridge (Linker): Provides rotational freedom, allowing the molecule to adopt a "bent" conformation necessary to fit the deep, steric-restricted catalytic pocket.

-

Thiophene Ring (Tail): Acts as a bioisostere for a phenyl ring but with higher lipophilicity and electron-donating capacity. It targets the hydrophobic pocket near the entrance of the active site (Val283, Ala286 residues), stabilizing the complex via

or

The Biological Target: Tyrosinase (EC 1.14.18.1)

-

Primary Model: Agaricus bisporus (Mushroom) Tyrosinase (PDB: 2Y9X ).

-

Human Homology: Human Tyrosinase (hTYR) models are generated using TRP1 templates, but 2Y9X remains the industry standard for initial screening due to high structural conservation of the active site.

Part 2: Computational Workflow Design

The following diagram outlines the high-throughput screening (HTS) logic, moving from library generation to molecular dynamics validation.

Figure 1: Step-by-step in silico screening workflow for thiophene-phenol derivatives.

Part 3: Step-by-Step Experimental Protocol

Phase 1: Combinatorial Library Design

Objective: Expand the chemical space around the core scaffold to maximize binding affinity. Method: Use R-group enumeration tools (e.g., RDKit, Schrödinger Enumeration).

-

R1 (Phenol Ring - Ortho/Meta): Small electron-withdrawing groups (F, Cl) to modulate the pKa of the phenolic -OH, enhancing copper coordination.

-

R2 (Thiophene Ring - C5 position): Lipophilic groups (CH3, Et, OMe) to probe the hydrophobic pocket.

-

Constraint: Molecular Weight (MW) < 350 Da to ensure skin permeability (Lipinski’s Rule of 5).

Phase 2: Protein Preparation (Critical Step)

Challenge: Standard force fields often mishandle transition metals like Copper (

-

Structure Retrieval: Download PDB 2Y9X (Resolution 2.30 Å).

-

Cleaning: Remove water molecules (retain only those bridging Copper ions if structurally conserved). Remove heteroatoms (tropolone ligand).

-

Metal State: Manually assign charge +2.0 to both Copper atoms (

and -

Histidine Protonation: The copper ions are coordinated by Histidine residues (His61, His85, His94, His259, His263, His296). Ensure these Histidines are protonated on the

(delta) or

Phase 3: Molecular Docking

Software: AutoDock Vina (Open Source) or Glide (Schrödinger). Grid Box Setup:

-

Center: Coordinates of the native ligand (tropolone) or the midpoint between the two Copper ions.

-

Size:

Å. (Keep it tight to avoid binding to non-catalytic surface sites). -

Exhaustiveness: Set to 32 (High) to account for the flexibility of the methylene bridge.

Scoring Criteria:

-

Binding Affinity: Threshold

kcal/mol. -

Pose Inspection (Manual/Scripted): The phenolic oxygen must be within 3.5 Å of the Copper binuclear center. Reject poses where the thiophene ring enters the copper site (steric clash).

Phase 4: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the Ligand-Copper interaction over time. Docking is static; MD is dynamic. Software: GROMACS 2024. Force Field: CHARMM36m (best for protein-ligand) or Amber ff14SB.

Protocol:

-

Topology Generation: Use CGenFF or ACPYPE for the ligand.

-

Metal Parameters: Use MCPB.py (Metal Center Parameter Builder) if using Amber, or apply harmonic position restraints (force constant

) on the Copper ions and coordinating Histidines to prevent the active site from collapsing (a common artifact in standard MD). -

Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

-

Neutralization: Add

or -

Production Run: 100 ns, NPT ensemble (310 K, 1 bar).

Analysis Metrics:

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize

Å. -

Distance Analysis: Plot the distance between Phenolic-O and

/

Part 4: Data Presentation & ADMET Profiling

Comparative Docking Data

Summarize your top hits against known controls.

| Compound ID | R1 (Phenol) | R2 (Thiophene) | Binding Energy (kcal/mol) | Distance to Cu (Å) | LogP |

| Control 1 | Kojic Acid | N/A | -5.7 | 2.1 | -0.64 |

| Control 2 | Arbutin | N/A | -6.1 | 2.3 | -1.49 |

| TP-01 | H | H | -7.2 | 2.4 | 2.85 |

| TP-05 | 3-F | 5-Me | -8.4 | 2.2 | 3.10 |

| TP-12 | 2-Cl | H | -7.9 | 2.5 | 3.45 |

ADMET Requirements

For a tyrosinase inhibitor (often topical), skin permeability is paramount.

-

LogP: Optimal range 2.0 – 3.5 (Lipophilic enough to penetrate stratum corneum, hydrophilic enough to partition into viable epidermis).

-

Skin Sensitization: Run in silico toxicity prediction (e.g., ProTox-II) to ensure the thiophene moiety does not metabolize into reactive sulfoxides that cause dermatitis.

Part 5: Mechanistic Interaction Diagram

The following diagram illustrates the pharmacophore model required for high-affinity binding.

Figure 2: Pharmacophore map showing critical interactions between the ligand and the Tyrosinase active site.

References

-

Structural Basis of Tyrosinase Inhibition: Ismaya, W. T., et al. (2011). "Crystal structure of Agaricus bisporus mushroom tyrosinase: identity of the tetramer subunits and interaction with tropolone." Biochemistry, 50(24), 5477–5486.

-

Thiophene-Chalcone Hybrids: Lee, S. Y., et al. (2018). "A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties."[1] Molecules, 23(10), 2725.

-

AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

-

Metal Parameterization in MD: Li, P., & Merz, K. M. (2016). "MCPB.py: A Python Based Metal Center Parameter Builder." Journal of Chemical Information and Modeling, 56(4), 599–604.

-

Thiophene Bioactivity Review: Gouda, M. A., et al. (2024). "Biological Activities of Thiophenes." Encyclopedia.

Sources

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

<An In-depth Technical Guide to Novel Thiophene Compounds as Enzyme Inhibitors

Abstract: The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for phenyl rings make it a highly attractive starting point for the design of novel enzyme inhibitors.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of thiophene-based compounds as potent and selective enzyme inhibitors. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and ground all claims in authoritative scientific literature.

The five-membered thiophene ring, a sulfur-containing heterocycle, is a cornerstone in the development of therapeutic agents. Its prevalence is highlighted by its presence in drugs targeting a wide array of diseases, including cardiovascular, inflammatory, and neurological disorders, as well as various cancers.[1] The lipophilicity of the thiophene moiety can contribute to its ability to cross the blood-brain barrier, a crucial property for drugs targeting the central nervous system.[1]

From a medicinal chemistry perspective, thiophene is often used as a bioisostere for a phenyl ring. This substitution can improve a compound's physicochemical properties, metabolic stability, and binding affinity for its target enzyme.[1] Thiophene-based compounds are known to inhibit a diverse range of enzymes, including kinases, histone deacetylases (HDACs), cyclooxygenases (COX), and protein tyrosine phosphatases (PTPs), making them a versatile tool in the drug discovery arsenal.[2][3][4][5]

Design and Synthesis of Thiophene-Based Inhibitors

The design of a novel enzyme inhibitor often begins with a known pharmacophore or a hit compound identified through screening. For thiophene derivatives, the design strategy frequently involves the functionalization of the thiophene ring at various positions to optimize interactions with the enzyme's active site.

Common Synthetic Routes:

Several classical and modern synthetic methods are employed to construct the thiophene core and its derivatives:

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide.[6] It is a robust method for creating substituted thiophenes.

-

Gewald Aminothiophene Synthesis: This is a multi-component reaction that yields highly functionalized 2-aminothiophenes. It involves the base-catalyzed condensation of a ketone with an α-cyanoester in the presence of elemental sulfur.[6]

-

Cyclization of Functionalized Alkynes: Modern approaches often utilize the cyclization of readily available sulfur-containing alkyne substrates. These methods can offer high regioselectivity and atom economy.[7]

Rationale for Synthetic Choices: The choice of synthetic route is dictated by the desired substitution pattern on the thiophene ring. For instance, the Gewald synthesis is ideal when a 2-amino group is a key pharmacophoric element for hydrogen bonding within the enzyme's active site. The functionalization of the thiophene core is a critical step in tuning the compound's inhibitory activity and selectivity.

Key Classes of Thiophene-Based Enzyme Inhibitors and Therapeutic Targets

Thiophene derivatives have shown inhibitory activity against a wide range of enzyme classes.

Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] Many thiophene-based compounds have been developed as kinase inhibitors, often designed to compete with ATP for binding in the kinase domain.[1]

-

VEGFR-2 and AKT Inhibitors: Fused thienopyrrole and pyrrolothienopyrimidine scaffolds have been explored for their dual inhibitory activity against VEGFR-2 and AKT, two key kinases in cancer cell proliferation and survival.[8] For example, a chloro-substituted thienopyrimidine derivative has shown potent antiproliferative activity in liver and prostate cancer cell lines.[8]

-

Multi-Kinase Inhibitors: To combat chemoresistance, multi-target therapies are gaining traction. 5-hydroxybenzothiophene derivatives have been identified as effective multi-kinase inhibitors, showing activity against Clk4, DRAK1, haspin, and Dyrk1A/B.[9]

Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression.[5] HDAC inhibitors (HDACis) cause hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.[5]

-

Thiophene-based Hydroxamic Acids: Benzo[b]thienyl hydroxamic acids have been identified as a novel class of HDAC inhibitors.[10] Structure-activity relationship (SAR) studies have shown that substitution at the C6-position of the benzo[b]thiophene core with a three-atom spacer leads to optimal HDAC1 inhibition.[10] More recently, thiophene-based hydroxamate HDACis have been developed to improve physicochemical properties like solubility, leading to compounds with potent in vivo antitumor activities.[11]

Other Enzyme Targets

-

Cyclooxygenase (COX) Inhibitors: Thiophene derivatives have been extensively studied as anti-inflammatory agents that target COX enzymes.[2] Many have shown activity superior to reference non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: Novel thiophene derivatives have been designed as competitive inhibitors of PTP1B, a key enzyme in metabolic regulation. Some of these compounds exhibit high selectivity against other PTPs and are permeable to cell membranes.[4]

-

Neuraminidase Inhibitors: Thiophene-containing compounds have been discovered as potent inhibitors of neuraminidase, an important target for the treatment of influenza.[12]

Experimental Protocols for Evaluation

The robust evaluation of novel enzyme inhibitors requires well-designed and validated assays. Here, we provide step-by-step protocols for key experiments.

Workflow for Inhibitor Discovery and Evaluation

The process of identifying and characterizing a novel thiophene-based enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

Caption: Workflow for the discovery and evaluation of novel enzyme inhibitors.

Protocol: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol is a general guideline and should be optimized for the specific enzyme and substrate.[13]

Principle: The initial rate of an enzymatic reaction is measured at a fixed substrate concentration in the presence of varying concentrations of the inhibitor.

Materials:

-

Purified enzyme

-

Substrate

-

Inhibitor stock solution (e.g., in DMSO)

-

Assay buffer (optimized for pH and ionic strength)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution. It is common to use a 2-fold or half-log dilution series.[14]

-

Assay Setup:

-

In each well of the microplate, add the assay buffer.

-

Add the inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control (background).

-

Add the enzyme to all wells except the "no enzyme" control and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.[15]

-

-

Initiate Reaction: Add the substrate to all wells to start the reaction. The substrate concentration should ideally be at or below the Michaelis constant (Km) to sensitively detect competitive inhibitors.[16]

-

Measure Reaction Rate: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate should be measured during the initial linear phase of the reaction.[15]

-

Data Analysis:

-

Subtract the background rate (from "no enzyme" wells) from all other measurements.

-

Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation:

-

Positive Control: A known inhibitor of the enzyme should be included to validate the assay's performance.

-

Negative Control: The vehicle (e.g., DMSO) concentration should be kept constant across all wells to account for any solvent effects.

-

Z'-factor: For HTS, a Z'-factor should be calculated to assess the quality and robustness of the assay.

Protocol: Enzyme Kinetic Studies for Mode of Inhibition Determination

Understanding how an inhibitor interacts with an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization.[17]

Principle: The initial reaction velocity is measured at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.

Procedure:

-

Assay Setup: Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a different substrate concentration.

-

Run Reactions: Follow the steps outlined in the IC50 determination protocol to initiate and monitor the reactions.

-

Data Analysis:

-

Calculate the initial velocity (v) for each reaction.

-

Create a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Michaelis-Menten plot (v vs. [S]) for each inhibitor concentration.

-

Analyze the changes in the apparent Km and Vmax to determine the mode of inhibition.

-

Visualizing Modes of Inhibition:

Caption: Key characteristics of different modes of enzyme inhibition.

Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for optimizing the potency and selectivity of lead compounds.[18] This involves systematically modifying the structure of a hit compound and evaluating the effect on its biological activity.[19]

Example SAR Table: Hypothetical Thiophene-based Kinase Inhibitors

| Compound ID | R1-substituent | R2-substituent | Kinase IC50 (nM) |

| TH-001 | -H | -H | 1500 |

| TH-002 | -Cl | -H | 250 |

| TH-003 | -OCH3 | -H | 900 |

| TH-004 | -Cl | -NH2 | 75 |

| TH-005 | -Cl | -COOH | 1200 |

Interpretation:

-

The addition of a chloro group at the R1 position (TH-002 vs. TH-001) significantly improves potency, likely due to favorable hydrophobic or halogen-bonding interactions in the active site.

-

An amino group at the R2 position (TH-004) further enhances activity, possibly by forming a key hydrogen bond.

-

A bulky and charged carboxyl group at the R2 position (TH-005) is detrimental to activity, suggesting a steric clash or unfavorable electrostatic interaction.

Conclusion and Future Directions

Thiophene-based compounds continue to be a rich source of novel enzyme inhibitors with significant therapeutic potential.[20] Their synthetic tractability and favorable physicochemical properties make them an enduringly popular scaffold in drug discovery.[21] Future research will likely focus on the development of more selective inhibitors, including those with novel mechanisms of action such as allosteric modulation. The application of computational methods, such as molecular docking and machine learning, will further accelerate the design and optimization of the next generation of thiophene-based therapeutics.[1][22]

References

-

Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: PMC URL: [Link]

-

Title: Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly Source: ResearchGate URL: [Link]

-

Title: Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity Source: PubMed URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PMC URL: [Link]

-

Title: Biological Diversity of Thiophene: A Review Source: Journal of Advanced Scientific Research URL: [Link]

-

Title: In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]

-

Title: Histone deacetylase inhibitor Source: Wikipedia URL: [Link]

-

Title: One-pot synthesis of functionalized benzo[b]thiophenes 49 via... Source: ResearchGate URL: [Link]

-

Title: Discovery of novel thiophene derivatives as potent neuraminidase inhibitors Source: ResearchGate URL: [Link]

-

Title: Synthetic approaches to functionalized thiophenes Source: ResearchGate URL: [Link]

-

Title: Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity Source: PMC URL: [Link]

-

Title: Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase Source: PubMed URL: [Link]

-

Title: Benzo[b]thiophene-based histone deacetylase inhibitors Source: PubMed URL: [Link]

-

Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]

-

Title: Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers Source: ACS Omega URL: [Link]

-

Title: Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives Source: ResearchGate URL: [Link]

-

Title: Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition Source: MIT OpenCourseWare URL: [Link]

-

Title: Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes Source: PMC URL: [Link]

-

Title: Steady-state enzyme kinetics Source: Portland Press URL: [Link]

-

Title: Synthesis and biological evaluation of thiophene-based hydroxamate derivatives as HDACis with antitumor activities Source: PubMed URL: [Link]

-

Title: Structure-activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF Source: PubMed URL: [Link]

-

Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]

-

Title: How should I start with Enzyme-Inhibitor kinetics assay? Source: ResearchGate URL: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzo[b]thiophene-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of thiophene-based hydroxamate derivatives as HDACis with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. portlandpress.com [portlandpress.com]

- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sciensage.info [sciensage.info]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of 4-(Thiophen-2-ylmethyl)phenol in Organic Synthesis

Executive Summary

4-(Thiophen-2-ylmethyl)phenol is a high-value pharmacophore scaffold that bridges the structural gap between classical biphenyl systems and heteroaromatic bio-isosteres. Its unique architecture—a phenolic ring linked to an electron-rich thiophene via a flexible methylene bridge—offers a versatile platform for drug discovery, particularly in the development of Selective Estrogen Receptor Modulators (SERMs), 5-Lipoxygenase (5-LOX) inhibitors, and kinase inhibitors.

This guide provides a definitive, field-proven protocol for the synthesis and utilization of this building block. Unlike standard catalog reagents, this molecule often requires on-demand synthesis to ensure regiochemical purity. We present a robust Acylation-Reduction-Deprotection (ARD) workflow that circumvents the polyalkylation issues common to direct Friedel-Crafts alkylation.

Chemical Profile & Reactivity Analysis

The molecule features three distinct reactive domains, allowing for divergent library synthesis. Understanding the electronic interplay between the phenol and thiophene rings is critical for successful functionalization.

| Domain | Functional Group | Reactivity Characteristics | Primary Application |

| A | Phenolic Hydroxyl | High nucleophilicity; | Linker attachment, Prodrug formation, Solubility tuning. |

| B | Methylene Bridge | Benzylic/Thenylic position. Susceptible to radical oxidation to ketone or halogenation. | Metabolic stability studies; rigidification via cyclization. |

| C | Thiophene Ring | Electron-rich heteroaromatic. C5 position is highly activated for Electrophilic Aromatic Substitution (EAS). | Library diversification (Halogenation, Formylation, Suzuki coupling). |

Reactivity Visualization

The following diagram maps the logical flow of reactivity, highlighting the chemo-selective opportunities available to the synthetic chemist.

Caption: Chemo-selective reactivity map. The scaffold allows orthogonal functionalization: nucleophilic attack via the phenol and electrophilic substitution on the thiophene.

Validated Synthesis Protocol: The ARD Route

Direct alkylation of phenol with 2-(chloromethyl)thiophene often results in a mixture of ortho/para isomers and polyalkylation products. To guarantee the para-regiochemistry required for most medicinal applications, we recommend the Acylation-Reduction-Deprotection (ARD) pathway.

Step 1: Friedel-Crafts Acylation

Objective: Synthesize (4-methoxyphenyl)(thiophen-2-yl)methanone.

-

Reagents: Thiophene-2-carbonyl chloride (1.0 eq), Anisole (1.1 eq),

(1.2 eq), DCM (anhydrous). -

Mechanism: The methoxy group of anisole directs the acylium ion exclusively to the para position.

-

Protocol:

-

Suspend

in DCM at 0°C under -

Add Thiophene-2-carbonyl chloride dropwise. Stir 15 min to form the acylium complex.

-

Add Anisole dropwise, maintaining temp < 5°C.

-

Warm to RT and stir for 2 hours. Quench with ice/HCl.

-

Extract with DCM, wash with brine, dry over

. Recrystallize from EtOH.

-

Step 2: Ionic Hydrogenation (Ketone to Methylene)

Objective: Reduce the carbonyl to a methylene group without reducing the thiophene ring.

-

Rationale: Standard catalytic hydrogenation (

) can poison the catalyst due to sulfur or reduce the thiophene ring. Wolff-Kishner conditions are harsh.[1] Ionic hydrogenation is the method of choice for thiophene-containing ketones. -

Reagents: Triethylsilane (

, 3.0 eq), Trifluoroacetic acid (TFA, solvent/catalyst). -

Protocol:

-

Dissolve the ketone from Step 1 in neat TFA (approx. 0.5 M concentration).

-

Add

dropwise at RT. (Exotherm warning). -

Stir at 60°C for 4–12 hours. Monitor by TLC (disappearance of ketone spot).

-

Remove volatiles in vacuo. Neutralize residue with sat.

. -

Extract with EtOAc. The product, 2-(4-methoxybenzyl)thiophene, is usually an oil.

-

Step 3: Demethylation

Objective: Reveal the free phenol.

-

Reagents:

(1M in DCM, 2.5 eq) or Pyridine·HCl (melt). -

Protocol:

-

Dissolve intermediate in anhydrous DCM at -78°C.

-

Add

slowly. -

Warm to RT and stir overnight.

-

Quench carefully with MeOH (at 0°C) to break the borate complex.

-

Partition between water/EtOAc. Purify via silica flash chromatography (Hex/EtOAc gradient).

-

Application Case Study: Divergent Library Synthesis

In drug discovery, this scaffold serves as a mimic for the benzothiophene core found in Raloxifene. The following workflow demonstrates how to generate a library of analogs targeting the Estrogen Receptor (ER).

Workflow Logic

-

Core Synthesis: Produce bulk 4-(thiophen-2-ylmethyl)phenol via the ARD route.

-

Path A (Linker Variation): Attach basic side chains to the phenol (critical for ER antagonism).

-

Path B (Electronic Tuning): Halogenate the thiophene to alter metabolic stability and lipophilicity.

Caption: Divergent synthesis workflow for generating SERM analogs from the core scaffold.

Experimental Data Summary

The following data represents typical results obtained using the ARD protocol.

| Parameter | Step 1 (Acylation) | Step 2 (Reduction) | Step 3 (Demethylation) |

| Reagent | |||

| Temperature | 0°C | 60°C | -78°C |

| Time | 2 Hours | 4–8 Hours | 12 Hours |

| Typical Yield | 88% | 92% | 85% |

| Purification | Recrystallization (EtOH) | Extraction (No Col. Chrom.) | Flash Chromatography |

| Key QC Peak | IR: 1640 | MS: m/z 190 |

Safety & Handling

-

Thiophene Derivatives: Often possess a distinct, sulfurous odor. Work in a well-ventilated fume hood.

-

Triethylsilane (

): Flammable. Reacts with water/acids to release hydrogen gas (pressure buildup risk). -

Boron Tribromide (

): Reacts violently with water and alcohols. Generates HBr fumes. Use strictly anhydrous conditions and quench at low temperature.

References

-

Ionic Hydrogenation Mechanism: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651. Link

-

Friedel-Crafts Acylation of Thiophene: Gronowitz, S. (1991). Thiophene and Its Derivatives. In Chemistry of Heterocyclic Compounds. Wiley-Interscience. Link

-

Synthesis of Thiophene-Phenol Analogs: Jordan, V. C., et al. (1984). Structure-activity relationships of nonsteroidal estrogens. Journal of Medicinal Chemistry, 27(8), 1057-1066. Link

-

Ionic Hydrogenation Protocol Validation: Carey, F. A., & Tremper, H. S. (1969). Carbonium ion-silane hydride transfer reactions. Journal of the American Chemical Society, 91(11), 2967-2972. Link

-

Demethylation Standards: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Link

Sources

Application Notes and Protocols for the Analytical Characterization of 4-(thiophen-2-ylmethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Importance of Rigorous Characterization

4-(Thiophen-2-ylmethyl)phenol is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, combining a phenol ring and a thiophene moiety, imparts specific chemical properties that are exploited in drug design. The purity, structural integrity, and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a comprehensive analytical characterization is not merely a quality control step but a fundamental requirement in the drug development process.

This guide provides a detailed framework of analytical techniques and protocols, grounded in scientific principles, to ensure a thorough and reliable characterization of 4-(thiophen-2-ylmethyl)phenol. The methodologies described are designed to be self-validating, providing a high degree of confidence in the obtained results.

Physicochemical Properties: The Foundation of Analysis

A clear understanding of the physicochemical properties of 4-(thiophen-2-ylmethyl)phenol is essential for selecting appropriate analytical methods, solvents, and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀OS | |

| Molecular Weight | 190.26 g/mol | [PubChem]([Link] |

| Appearance | Solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Information not readily available |

Note: Specific values for melting point, boiling point, and solubility should be determined experimentally as part of the initial characterization.

Chromatographic Techniques: Purity Assessment and Impurity Profiling

Chromatography is the cornerstone for evaluating the purity of 4-(thiophen-2-ylmethyl)phenol and identifying potential process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the purity of 4-(thiophen-2-ylmethyl)phenol due to its high resolution and sensitivity. A reversed-phase method is typically the most suitable approach.

Causality Behind Experimental Choices: The combination of a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) in reversed-phase HPLC is ideal for separating moderately polar compounds like 4-(thiophen-2-ylmethyl)phenol from both more polar and less polar impurities. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group.[1] UV detection is appropriate as the aromatic rings in the molecule absorb UV light.[2]

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column thermostat.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

Time (min) % A % B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 274 nm.[2]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of 4-(thiophen-2-ylmethyl)phenol and dissolve it in 10 mL of methanol (or a suitable solvent). Filter the solution through a 0.45 µm syringe filter prior to injection.

-

System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

Analysis: Inject the sample and record the chromatogram. Calculate the purity by the area percentage method.

Workflow for HPLC Analysis

Caption: HPLC analysis workflow for 4-(thiophen-2-ylmethyl)phenol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable complementary technique for identifying volatile and semi-volatile impurities.[3] The separation by gas chromatography is followed by mass spectrometry, which provides mass information for structural elucidation of the impurities.

Causality Behind Experimental Choices: GC is suitable for thermally stable and volatile compounds.[4] The use of a mass spectrometer as a detector allows for the identification of unknown peaks by comparing their fragmentation patterns with spectral libraries (e.g., NIST). This is particularly useful for identifying unexpected impurities from the synthesis or degradation.[5]

Experimental Protocol: GC-MS Impurity Identification

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1 ratio).

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane.

-

Analysis: Inject the sample and acquire the total ion chromatogram (TIC). For any impurity peaks, analyze the corresponding mass spectrum and compare it against a spectral library for identification.

Spectroscopic Techniques: Unambiguous Structural Confirmation

Spectroscopic methods are essential for confirming the chemical structure of 4-(thiophen-2-ylmethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.

Causality Behind Experimental Choices: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the number and types of carbon atoms in the molecule. Together, they provide a complete picture of the carbon-hydrogen framework, allowing for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR Acquisition: Use a standard single-pulse experiment.

-

¹³C NMR Acquisition: Use a proton-decoupled experiment to obtain singlets for each unique carbon.

-

Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak.

Expected ¹H NMR Signals (in CDCl₃):

-

~7.2-6.8 ppm: Multiplets corresponding to the aromatic protons on the phenol and thiophene rings.

-

~5.0 ppm: A broad singlet for the phenolic hydroxyl proton (this peak can be exchangeable with D₂O).

-

~4.1 ppm: A singlet for the methylene (-CH₂-) protons.

Expected ¹³C NMR Signals (in CDCl₃):

-

~155 ppm: The carbon attached to the hydroxyl group on the phenol ring.

-

~140-115 ppm: Aromatic carbons of the phenol and thiophene rings.

-

~35 ppm: The methylene (-CH₂-) carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique to identify the functional groups present in the molecule.[6]

Causality Behind Experimental Choices: The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within a molecule. This provides a characteristic "fingerprint" of the compound. For 4-(thiophen-2-ylmethyl)phenol, key functional groups like the O-H of the phenol and the C-S of the thiophene ring will have distinct absorption bands.[7]

Experimental Protocol: FT-IR

-

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands.

Expected Characteristic FT-IR Bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3500-3200 (broad) | O-H stretching of the phenol |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching of the methylene group |

| 1600-1450 | Aromatic C=C ring stretching |

| ~1230 | C-O stretching of the phenol |

| ~700 | C-S stretching of the thiophene ring[7] |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative purposes.

Causality Behind Experimental Choices: The conjugated π-electron systems of the phenol and thiophene rings absorb UV radiation, leading to characteristic absorption maxima (λmax).[8] The position and intensity of these absorptions are characteristic of the molecule's structure.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Solvent: A UV-grade solvent such as methanol or ethanol.

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.5).

-

Acquisition: Scan the absorbance from 200 to 400 nm.

-

Analysis: Determine the wavelength(s) of maximum absorbance (λmax). For phenolic compounds, a λmax around 280 nm is expected.[8]

Logical Interrelation of Analytical Techniques

Caption: Logical flow of analytical techniques for comprehensive characterization.

Thermal Analysis: Assessing Stability

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the thermal stability of the compound.

Causality Behind Experimental Choices: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of thermal events such as melting, decomposition, and polymorphic transitions. A sharp melting endotherm is indicative of a pure crystalline material.[9]

Experimental Protocol: DSC

-

Instrumentation: A DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Analysis: Determine the onset and peak temperature of the melting endotherm.

Conclusion

A multi-faceted analytical approach is imperative for the complete and reliable characterization of 4-(thiophen-2-ylmethyl)phenol. By combining chromatographic, spectroscopic, and thermal techniques, researchers and drug development professionals can gain a comprehensive understanding of the compound's identity, purity, and stability. This rigorous analytical framework is essential for ensuring the quality and safety of this important pharmaceutical intermediate.

References

- Vertex AI Search. (n.d.). Heterocyclic compounds - Thiophene.

-

Wikipedia. (2024, January 29). Thiophene. In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved February 7, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-(Methylthio)phenol on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-[(Thiophen-2-ylmethylamino)methyl]phenol. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the.... Retrieved February 7, 2026, from [Link]

-

PubMed Central. (n.d.). 4-Methoxy-2-{(E)-[(thiophen-2-yl)methylimino]methyl}phenol. Retrieved February 7, 2026, from [Link]

-

Scientific Research Publishing. (n.d.). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-[(5-Thiophen-2-ylthiophen-2-yl)methylideneamino]phenol. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-Methoxyethyl)phenol. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Methyl-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 4. UV-vis spectral properties of individual phenolic compounds.... Retrieved February 7, 2026, from [Link]

-

PubMed Central. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (n.d.). Thermal Processing for the Release of Phenolic Compounds from Wheat and Oat Bran. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.

-

Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved February 7, 2026, from [Link]

-

MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction. Retrieved February 7, 2026, from [Link]

-

PubMed. (n.d.). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Retrieved February 7, 2026, from [Link]

-

SciSpace. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Retrieved February 7, 2026, from [Link]

-

DergiPark. (2023, August 15). Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. Retrieved February 7, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved February 7, 2026, from [Link]

-

UC Davis. (n.d.). Rapid determination of phenolic components in red wines from UV-Visible spectra and the method of partial least squares. Retrieved February 7, 2026, from [Link]

-

Prime Scholars. (2017, January 9). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved February 7, 2026, from [Link]

-

Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved February 7, 2026, from [Link]

-

Oxford Academic. (2016, December 23). Effect of thermal processing on phenolic profiles and antioxidant activities in Castanea mollissima. Retrieved February 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol - NIST WebBook. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2020, December 20). Effect of thermal treatment on phenolic compounds, antioxidant and Antimicrobial activities of some spices contained in the mixture « ras el Hanout. Retrieved February 7, 2026, from [Link]

-

Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved February 7, 2026, from [Link]

-

Beilstein Journals. (n.d.). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Characterization and Quantification of Phenolic Compounds and Flavonoids Commonly Found in Natural Food Products Using HPLC Analysis: An Analytical Approach for Resolving Merged Peaks. Retrieved February 7, 2026, from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl 3. Retrieved February 7, 2026, from [Link]

Sources

- 1. Separation of 4-(Methylthio)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. epa.gov [epa.gov]

- 3. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

- 6. primescholars.com [primescholars.com]

- 7. researchgate.net [researchgate.net]

- 8. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal Processing for the Release of Phenolic Compounds from Wheat and Oat Bran - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(Thiophen-2-ylmethyl)phenol by Column Chromatography

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 4-(thiophen-2-ylmethyl)phenol using column chromatography. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 4-(thiophen-2-ylmethyl)phenol?

A1: For the purification of moderately polar compounds like 4-(thiophen-2-ylmethyl)phenol, silica gel (230-400 mesh) is the most common and effective stationary phase.[1] Its polar surface interacts with the hydroxyl group of the phenol and the sulfur atom of the thiophene ring, allowing for separation from non-polar and very polar impurities. In cases where the compound shows instability on acidic silica, deactivated (neutral) silica gel or alumina can be considered as alternatives.[2]

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: The choice of solvent system is critical for achieving good separation.[1] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1][3] For aromatic compounds like 4-(thiophen-2-ylmethyl)phenol, incorporating toluene in the mobile phase can sometimes improve separation compared to standard hexane/ethyl acetate systems.[4] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.

Q3: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking, or tailing, on a TLC plate for a phenolic compound can be due to its acidic nature, leading to strong interactions with the silica gel. To mitigate this, you can add a small amount of a polar modifier to your eluent, such as 0.5-1% acetic acid or formic acid. This can help to saturate the highly active sites on the silica gel and result in more defined spots.

Q4: Can I use a gradient elution for this purification?

A4: Yes, a gradient elution is often recommended, especially if the crude mixture contains impurities with a wide range of polarities. You can start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute your target compound and then more polar impurities.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 4-(thiophen-2-ylmethyl)phenol.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No compound is eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on. |

| The compound may have decomposed on the silica gel.[2] | Perform a small-scale stability test on a TLC plate by spotting the compound and letting it sit for a few hours before eluting to see if degradation occurs.[5] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2] | |

| The compound is eluting too quickly (high Rf). | The solvent system is too polar. | Decrease the polarity of the mobile phase. For instance, if you are using 30% ethyl acetate in hexanes, reduce it to 15-20%. |